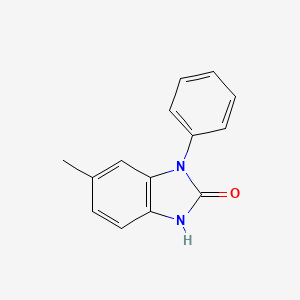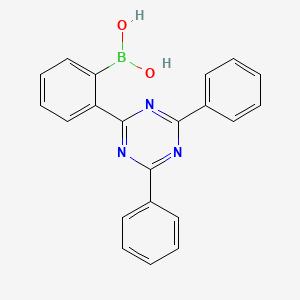
6-Methyl-1-phenylbenzimidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1-phenylbenzimidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes. The presence of a methyl group and a phenyl group in the structure may influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenylbenzimidazol-2(3H)-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 6-methyl-1-phenyl-2-carboxylic acid, under acidic or basic conditions. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous processes. These methods may include the use of high-pressure reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure product purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1-phenylbenzimidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent for treating various diseases.
Industry: Applications in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Methyl-1-phenylbenzimidazol-2(3H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. The molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Methyl-1-phenylbenzimidazol-2(3H)-one include other benzimidazole derivatives such as:
- 1-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison
Compared to these similar compounds, this compound may exhibit unique properties due to the presence of both a methyl group and a phenyl group. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C14H12N2O |
|---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5-methyl-3-phenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H12N2O/c1-10-7-8-12-13(9-10)16(14(17)15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChI-Schlüssel |
HYKOXWVVDCZSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)




![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)

![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)




